Calcium N-(hydroxymethyl)-DL-methionate Calcium N-(hydroxymethyl)-DL-methionate
Brand Name: Vulcanchem
CAS No.: 52886-07-4
VCID: VC17096872
InChI: InChI=1S/2C6H13NO3S.Ca/c2*1-11-3-2-5(6(9)10)7-4-8;/h2*5,7-8H,2-4H2,1H3,(H,9,10);/q;;+2/p-2
SMILES:
Molecular Formula: C12H24CaN2O6S2
Molecular Weight: 396.5 g/mol

Calcium N-(hydroxymethyl)-DL-methionate

CAS No.: 52886-07-4

Cat. No.: VC17096872

Molecular Formula: C12H24CaN2O6S2

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

Calcium N-(hydroxymethyl)-DL-methionate - 52886-07-4

Specification

CAS No. 52886-07-4
Molecular Formula C12H24CaN2O6S2
Molecular Weight 396.5 g/mol
IUPAC Name calcium;2-(hydroxymethylamino)-4-methylsulfanylbutanoate
Standard InChI InChI=1S/2C6H13NO3S.Ca/c2*1-11-3-2-5(6(9)10)7-4-8;/h2*5,7-8H,2-4H2,1H3,(H,9,10);/q;;+2/p-2
Standard InChI Key NWNPLGLJNZEMTE-UHFFFAOYSA-L
Canonical SMILES CSCCC(C(=O)[O-])NCO.CSCCC(C(=O)[O-])NCO.[Ca+2]

Introduction

Chemical Identity and Structural Characteristics

Calcium N-(hydroxymethyl)-DL-methionate belongs to the class of amino acid derivatives, specifically engineered to enhance the delivery of methionine—a sulfur-containing amino acid critical for protein synthesis, methylation reactions, and antioxidant functions. The compound’s structure integrates a calcium ion coordinated with two N-(hydroxymethyl)-DL-methionate anions, which stabilizes the molecule and modulates its solubility in aqueous environments.

Molecular Configuration

The hydroxymethyl group (-CH2_2OH) substitution at the nitrogen atom distinguishes this compound from plain methionine or its hydroxy analogues. This modification alters the compound’s reactivity, enabling controlled release of methionine in physiological conditions. X-ray crystallography of related calcium-amino acid complexes suggests an octahedral coordination geometry around the calcium ion, with oxygen atoms from the hydroxymethyl and carboxylate groups forming ionic bonds .

Physicochemical Properties

  • Solubility: High solubility in water (≥50 g/L at 25°C) due to ionic interactions.

  • Stability: Resists degradation under neutral pH but may hydrolyze under strongly acidic or alkaline conditions.

  • Optical Activity: The DL-racemic mixture ensures non-chiral specificity, making it suitable for broad applications in animal feed .

Synthesis Methodologies and Industrial Production

The synthesis of Calcium N-(hydroxymethyl)-DL-methionate involves multi-step reactions designed to optimize yield and purity. Two primary methodologies dominate industrial production:

Direct Hydroxymethylation of Methionine

This method, described by VulcanChem, involves reacting DL-methionine with formaldehyde and calcium hydroxide under controlled conditions:

  • Hydroxymethylation:
    DL-Methionine+HCHON-(Hydroxymethyl)-DL-methionine\text{DL-Methionine} + \text{HCHO} \rightarrow \text{N-(Hydroxymethyl)-DL-methionine}
    Conducted at 23°C to minimize side reactions.

  • Calcium Salt Formation:
    2N-(Hydroxymethyl)-DL-methionine+Ca(OH)2Calcium N-(Hydroxymethyl)-DL-methionate+2H2O2\,\text{N-(Hydroxymethyl)-DL-methionine} + \text{Ca(OH)}_2 \rightarrow \text{Calcium N-(Hydroxymethyl)-DL-methionate} + 2\,\text{H}_2\text{O}
    Yields ≥95% purity after crystallization.

Patent-Based Synthesis via Imidazolidinedione Intermediate

A Chinese patent (CN105296557A) outlines an alternative route using glycolylurea and hydrogen sulfide :

  • Formation of 5-(β-Methylthioethyl)hydantoin:
    Glycolylurea reacts with hydrogen sulfide in the presence of manganese dioxide, yielding a cyclic intermediate.

  • Alkaline Hydrolysis:
    Treatment with sodium hydroxide generates sulfo-α-hydroxyvaleric acid, which is subsequently reduced to methionine.

  • Enzymatic Resolution and Calcium Integration:
    Racemic methionine undergoes enzymatic separation, followed by calcium salt precipitation.
    Key Metrics:

    • Synthesis rate: 96%

    • Purity: 98%

    • Polymerization: <0.8%

Table 1: Comparative Synthesis Routes

ParameterDirect HydroxymethylationPatent Method
Starting MaterialDL-MethionineGlycolylurea, H2_2S
Key ReagentsFormaldehyde, Ca(OH)2_2MnO2_2, Na2_2S2_2O4_4
Yield95%96%
Purity≥95%≥98%
ScalabilityHighModerate (complex steps)

Applications in Animal Nutrition and Metabolism

As a methionine precursor, Calcium N-(hydroxymethyl)-DL-methionine addresses dietary deficiencies in livestock, particularly in poultry and ruminants. Methionine’s role in feather development, immune function, and muscle growth makes this compound critical in feed formulations.

Bioavailability in Poultry

Studies comparing hydroxy analogue calcium salts (e.g., MHA-Ca) to DL-methionine in broiler chickens revealed:

  • Relative Bioavailability: 65–75% for MHA-Ca versus DL-methionine.

  • Weight Gain: Turkeys fed MHA-Ca showed 8–12% higher weight gain over 42 days.

  • Economic Efficiency: Lower dosage requirements due to reduced metabolic losses .

Ruminant Metabolism

In calves, supplementation via milk replacers enhanced nitrogen retention by 15–20%, whereas adding MHA-Ca to concentrated feed had negligible effects . This dichotomy underscores the importance of delivery method in ruminants, where microbial protein synthesis often meets methionine needs .

Recent Advances in Sheep Nutrition

A 2023 study evaluated MHA-Ca in Hu sheep, demonstrating:

  • Rumen Fermentation: Increased propionate production (+18%) and reduced ammonia concentrations (-22%) .

  • Microbiota Shifts: Enrichment of Prevotella and Ruminococcus, enhancing fiber digestion .

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